molecular formula C9H10F3N3OS B1500623 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde CAS No. 958443-35-1

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde

Cat. No.: B1500623
CAS No.: 958443-35-1
M. Wt: 265.26 g/mol
InChI Key: KCQHHTNKNJXRLI-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a piperidine ring with an aldehyde functional group

Preparation Methods

The synthesis of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde typically involves multiple steps. One common synthetic route includes the formation of the thiadiazole ring followed by the introduction of the trifluoromethyl group. The piperidine ring is then constructed, and the aldehyde group is introduced in the final step. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods may vary, but they generally follow similar principles with optimizations for scale, yield, and cost-effectiveness. These methods often involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized derivatives.

Scientific Research Applications

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other targets, leading to various biological effects .

Comparison with Similar Compounds

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a trifluoromethyl group, a thiadiazole ring, a piperidine ring, and an aldehyde functional group, which together confer distinct chemical and biological characteristics.

Properties

IUPAC Name

1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3OS/c10-9(11,12)7-13-14-8(17-7)15-3-1-6(5-16)2-4-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQHHTNKNJXRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)C2=NN=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670701
Record name 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958443-35-1
Record name 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
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1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
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1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
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Reactant of Route 6
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde

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